molecular formula C14H19N5O2 B2995037 3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097910-52-4

3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2995037
CAS No.: 2097910-52-4
M. Wt: 289.339
InChI Key: FNDYGHHBHXGYLG-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic organic compound featuring a pyrazolyl-urea scaffold, a structure recognized in medicinal chemistry for its versatility in interacting with biological targets . The molecule integrates a pyridine ring and a methoxyethyl side chain, which can influence its physicochemical properties and binding affinity. Compounds of this class have been investigated as modulators of various enzymes and receptors, showing potential in areas such as kinase inhibition and the treatment of neurological disorders . The urea moiety serves as a key pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, thereby facilitating strong and specific interactions with target proteins . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a pharmacological probe for investigating cellular pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-21-9-7-17-14(20)16-6-8-19-11-13(10-18-19)12-2-4-15-5-3-12/h2-5,10-11H,6-9H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDYGHHBHXGYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCCN1C=C(C=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxyethylamine with an appropriate isocyanate to form the urea linkage. The pyridinyl and pyrazolyl groups are introduced through subsequent reactions involving pyridine and pyrazole derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the urea nitrogen or pyrazole ring. Key examples include:

Compound Name Substituent on Urea Nitrogen Pyrazole Substituent Molecular Formula Molecular Weight Key References
3-(2-Methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea (Target) 2-Methoxyethyl 4-(Pyridin-4-yl) C15H19N5O2 301.35
3-tert-Butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea (BK67768) tert-Butyl 4-(Pyridin-4-yl) C15H21N5O 287.36
1-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-methoxyethyl)urea 2-Methoxyethyl Thiazole-linked pyrazole C12H17N5O2S 295.36
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Ethyl 3-Methyl-1-phenyl C14H18N4O 258.32

Key Observations :

  • Heterocyclic Influence : Replacing pyridine (target) with thiazole (C12H17N5O2S) introduces sulfur, which may alter electronic properties and binding interactions in biological systems .
  • Steric Effects : Bulkier substituents (e.g., tert-butyl in BK67768) could hinder molecular packing, as evidenced by lower melting points compared to phenyl-substituted analogs like 9a (mp 132–134°C) .

Comparison of Methods :

  • The target compound’s synthesis likely follows similar azide-amine coupling, though specific yield data are unavailable.
  • Thiazole-containing analogs (e.g., C12H17N5O2S) may require additional steps for thiazole ring formation, complicating synthesis compared to pyridine derivatives .

Physicochemical Properties

Property Target Compound BK67768 9a (Phenyl-substituted)
Molecular Weight 301.35 287.36 258.32
Predicted LogP* ~1.5 (moderate polarity) ~2.8 (hydrophobic) ~2.3
Key Functional Groups Pyridine, methoxyethyl Pyridine, tert-butyl Phenyl, ethyl

*LogP estimated using fragment-based methods.

Biological Activity

3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a urea functional group linked to a pyrazole and a pyridine moiety, which contribute to its biological activity. The molecular formula is C16H20N4OC_{16}H_{20}N_4O, and its structure can be summarized as follows:

\text{3 2 methoxyethyl 1 2 4 pyridin 4 yl 1H pyrazol 1 yl ethyl}urea}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes and cancer progression. Preliminary studies suggest that it may act as an inhibitor of specific kinases and enzymes, modulating pathways related to inflammation and tumor growth.

Antimicrobial Activity

Research indicates that derivatives of pyrazolyl-ureas exhibit moderate antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Anti-inflammatory Properties

Studies have identified that certain pyrazolyl-ureas demonstrate anti-inflammatory effects by inhibiting the activity of cytokines like TNFα and IL-17. Compounds with similar structures have shown IC50 values ranging from 0.1 to 1 μM in cytokine release assays, highlighting their potential for treating inflammatory diseases .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Analogous compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro, with promising results observed in various cancer cell lines. For example, modifications in the urea linkage have been associated with enhanced potency against tumor cells .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of pyrazolyl derivatives, several compounds were tested against both gram-positive and gram-negative bacteria. The results indicated that certain modifications on the pyrazole ring significantly enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that could be leveraged for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that compounds similar to this compound exhibited significant inhibition of NF-kB signaling pathways. This inhibition correlated with reduced expression levels of pro-inflammatory cytokines in cellular models, supporting their therapeutic potential in chronic inflammatory conditions .

Data Tables

Biological ActivityTargetIC50 / MIC ValuesReferences
AntimicrobialS. aureus, E. coliMIC = 250 μg/mL
Anti-inflammatoryTNFα, IL-17IC50 = 0.1 - 1 μM
AntitumorVarious cancer cell linesPotency varies by structure

Q & A

Q. How can computational methods enhance the design of derivatives with improved properties?

  • Methodological Answer : Employ QSAR models to predict logP, solubility, and ADMET profiles. Molecular dynamics simulations (e.g., GROMACS) can assess conformational stability in biological membranes. Fragment-based drug design (FBDD) libraries may identify novel pharmacophores .

Methodological Considerations

  • Experimental Design : Use randomized block designs for biological assays to minimize bias. For synthesis, include negative controls (e.g., no catalyst) and triplicate runs to ensure reproducibility .
  • Data Analysis : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity. Use software like GraphPad Prism for dose-response modeling .

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